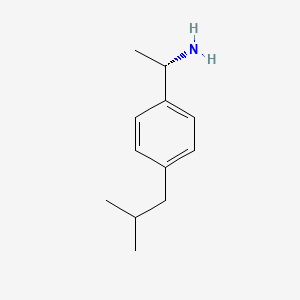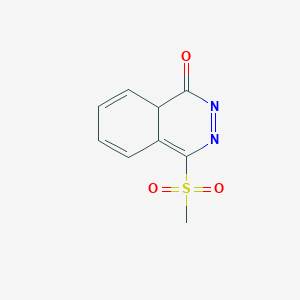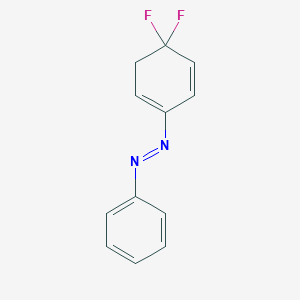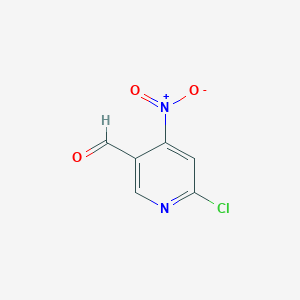
6-Chloro-4-nitro-pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-nitro-pyridine-3-carbaldehyde is an organic compound with the molecular formula C6H3ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 6th position, a nitro group at the 4th position, and an aldehyde group at the 3rd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-nitro-pyridine-3-carbaldehyde typically involves the nitration of 6-chloro-3-pyridinecarboxaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
6-Chloro-4-nitro-pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 6-Chloro-4-nitro-pyridine-3-carboxylic acid.
Reduction: 6-Chloro-4-amino-pyridine-3-carbaldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-4-nitro-pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: It is used in the development of bioactive molecules and as a precursor in the synthesis of potential pharmaceutical agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 6-Chloro-4-nitro-pyridine-3-carbaldehyde depends on its chemical reactivity and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.
類似化合物との比較
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the chloro and nitro substituents, making it less reactive in certain chemical reactions.
6-Chloro-pyridine-3-carbaldehyde: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitro-pyridine-3-carbaldehyde:
Uniqueness
6-Chloro-4-nitro-pyridine-3-carbaldehyde is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry.
特性
分子式 |
C6H3ClN2O3 |
|---|---|
分子量 |
186.55 g/mol |
IUPAC名 |
6-chloro-4-nitropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3ClN2O3/c7-6-1-5(9(11)12)4(3-10)2-8-6/h1-3H |
InChIキー |
SCVZLIBVQKLDNO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


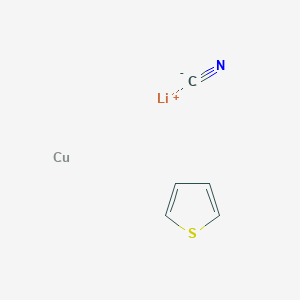
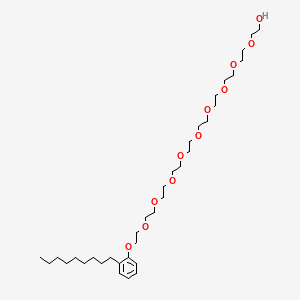
![6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12330802.png)
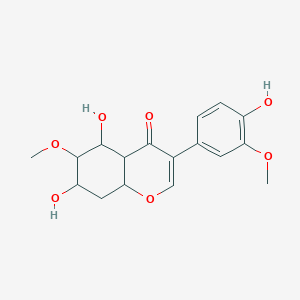
![(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B12330812.png)
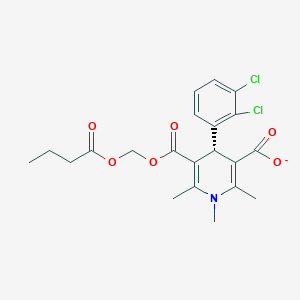
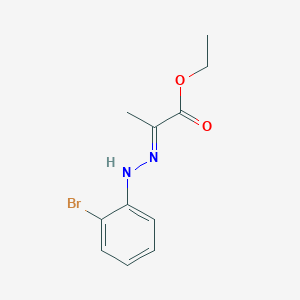
![5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl-](/img/structure/B12330846.png)
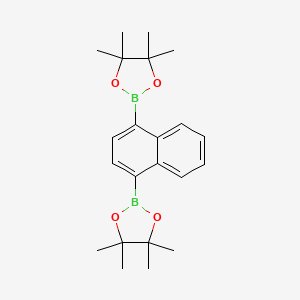
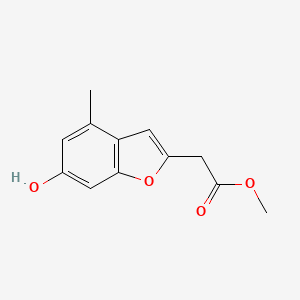
![1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]-](/img/structure/B12330855.png)
